molecular formula C5H8ClN3O B2919524 5-Amino-6-methyl-4-oxo-3,4-dihydropyrimidine hydrochloride CAS No. 2503205-47-6

5-Amino-6-methyl-4-oxo-3,4-dihydropyrimidine hydrochloride

Cat. No. B2919524
CAS RN: 2503205-47-6
M. Wt: 161.59
InChI Key: PMLCBHRSCOUMQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-6-methyl-4-oxo-3,4-dihydropyrimidine hydrochloride is a heterocyclic compound. This class of compounds is represented by a great number of medicines, such as sedative (barbiturates), antiviral (idoxuridine, tenofovir, penciclovir), antimetabolitic (raltitrexed), diuretic (triamterene) . The introduction of thiol group may be considered to be less known direction of chemical modification. It provides additional opportunities for further functionalization and ability to influence the oxidative processes in the organism .


Chemical Reactions Analysis

The reaction did not stop, after the nucleophilic addition and subsequent cyclization into 2-thioxopyrimidine moiety from the intermediate, but proceeded as a tandem nucleophilic addition – nucleophilic substitution followed by formation of thiopyrimidine and iminopyrimidine cycles .

Scientific Research Applications

Antiviral Research

Compounds containing five-membered heteroaryl amines, such as “5-Amino-6-methyl-4-oxo-3,4-dihydropyrimidine hydrochloride,” have shown relatively higher antiviral activity against Newcastle disease virus, comparable to the well-known antiviral drug Ribavirin. Further modification of these amines could lead to new antiviral therapeutics .

Cancer Research

Inhibition of enzymes like thymidylate synthase (TS) and dihydrofolate reductase (DHFR), which are involved in DNA biosynthesis, can lead to cell death. Compounds derived from “5-Amino-6-methyl-4-oxo-3,4-dihydropyrimidine hydrochloride” have been studied for their potential to inhibit these enzymes and thus possess antitumor activity . Another study found that certain derivatives had potent inhibitory activity against breast cancer cells .

Antimicrobial Activity

Derivatives of “5-Amino-6-methyl-4-oxo-3,4-dihydropyrimidine hydrochloride” have been designed and synthesized for their in vitro antimicrobial activity. Some compounds showed high affinity to the TrmD inhibitor’s binding site according to docking studies, indicating potential as antimicrobial agents .

Pharmacological Applications

Indole derivatives, which can be synthesized from compounds like “5-Amino-6-methyl-4-oxo-3,4-dihydropyrimidine hydrochloride,” have diverse biological and clinical applications due to their pharmacological activities. These include acting as plant hormones and possessing various therapeutic properties .

Synthetic Chemistry

“5-Amino-pyrazoles,” which can be derived from “5-Amino-6-methyl-4-oxo-3,4-dihydropyrimidine hydrochloride,” serve as versatile synthetic building blocks in the synthesis of organic molecules with a focus on functionalities. This highlights the compound’s role in advancing synthetic chemistry research .

Future Directions

The interest in 3,4-dihydropyrimidine-2 (1 H )- (thio)ones is increasing every day, mainly due to their paramount biological relevance . The progress in high-throughput biological screening technologies and a great variety of heterocyclic derivatives provide almost unlimited potential in creating of physiologically active molecules and thus determines the need to develop new effective method for their synthesis .

properties

IUPAC Name

5-amino-4-methyl-1H-pyrimidin-6-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O.ClH/c1-3-4(6)5(9)8-2-7-3;/h2H,6H2,1H3,(H,7,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMLCBHRSCOUMQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC=N1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-6-methyl-4-oxo-3,4-dihydropyrimidine hydrochloride

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